molecular formula C19H19N3O3 B6764128 N-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-4-(oxan-3-yl)benzamide

N-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-4-(oxan-3-yl)benzamide

Cat. No.: B6764128
M. Wt: 337.4 g/mol
InChI Key: FKBSKVGMZKVBPW-UHFFFAOYSA-N
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Description

N-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-4-(oxan-3-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazole ring fused with a pyridine ring, a benzamide group, and an oxane substituent. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-4-(oxan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-12-17-9-16(10-20-19(17)25-22-12)21-18(23)14-6-4-13(5-7-14)15-3-2-8-24-11-15/h4-7,9-10,15H,2-3,8,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBSKVGMZKVBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=C(C=N2)NC(=O)C3=CC=C(C=C3)C4CCCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-4-(oxan-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by its fusion with the pyridine ring. The benzamide group is then introduced through an amide coupling reaction, and finally, the oxane substituent is added via a nucleophilic substitution reaction. Each step requires specific reagents and conditions, such as the use of strong bases, acids, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-4-(oxan-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein binding.

    Medicine: Its potential bioactivity could lead to the development of new pharmaceuticals, particularly in areas like anti-inflammatory or anticancer therapies.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-4-(oxan-3-yl)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, which can modulate the activity of these targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-4-(oxan-3-yl)benzamide include other benzamide derivatives, oxazole-containing compounds, and pyridine-based molecules. Examples include:

  • N-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)benzamide
  • 4-(oxan-3-yl)benzamide
  • 3-methyl-[1,2]oxazolo[5,4-b]pyridine

Uniqueness

What sets this compound apart is its combination of structural features, which confer unique chemical and biological properties. The presence of both an oxazole and pyridine ring, along with the benzamide and oxane groups, provides a versatile framework for various applications and interactions.

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